molecular formula C12H12FN B2582064 3-(Cyclopropylmethyl)-7-fluoro-1H-indole CAS No. 1935346-09-0

3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Cat. No. B2582064
CAS RN: 1935346-09-0
M. Wt: 189.233
InChI Key: LOKHOZQVHYTNLD-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethyl)-7-fluoro-1H-indole” is a chemical compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring in this compound is substituted at the 3-position with a cyclopropylmethyl group and at the 7-position with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The cyclopropylmethyl group would add steric bulk at the 3-position of the indole, and the fluorine atom at the 7-position would add electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich indole ring, which could undergo electrophilic aromatic substitution reactions. The cyclopropyl group might also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the indole ring might confer aromatic stability, the cyclopropylmethyl group could influence the compound’s steric properties, and the fluorine atom might affect its polarity and hydrogen bonding capabilities .

Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole derivatives, including 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, is a significant area of research due to the broad applications of indoles in pharmaceuticals and organic materials. Taber and Tirunahari (2011) reviewed the development of new methods for indole synthesis, presenting a classification framework for all indole syntheses. This comprehensive review emphasizes the importance of indoles in organic chemistry and highlights the versatility of these compounds for various applications, including drug discovery and material science (Taber & Tirunahari, 2011).

Hepatic Protection by Indole Derivatives

Wang et al. (2016) explored the pharmacokinetics and protective roles of Indole-3-Carbinol (I3C) and its derivatives on chronic liver diseases. The study detailed how indoles regulate transcription factors, alleviate oxidative stress, and modulate enzymes relevant to hepatitis viral replication and lipogenesis, thereby offering hepatic protection. This research underscores the potential therapeutic benefits of indole derivatives in managing and preventing liver diseases (Wang et al., 2016).

C2-Functionalization of Indoles

Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indoles through umpolung, a method that enables the indole molecule to behave as an electrophile. This approach facilitates the synthesis of C2-functionalized indoles, which are crucial for pharmaceutical chemistry. The review highlights the versatility of indole derivatives for the development of novel drugs and materials (Deka, Deb, & Baruah, 2020).

Chemoprotective Agent in Cancer

Research by Bradlow (2008) focused on indole-3-carbinol (I3C) as a chemoprotective compound in breast and prostate cancer. The study evaluates the chemical instability of I3C and its role as a precursor to biologically active compounds that exhibit anticancer properties. This work illustrates the potential of indole derivatives in cancer prevention and therapy, advocating for further clinical investigation into their effectiveness (Bradlow, 2008).

Fluorophore Toxicity in Molecular Imaging

Alford et al. (2009) conducted a literature review on the toxicity of organic fluorophores used in molecular imaging, including derivatives of indole. This review assesses the safety of using these compounds for in vivo cancer diagnosis, highlighting the importance of understanding the toxicological profiles of fluorophores to ensure patient safety during diagnostic procedures (Alford et al., 2009).

Future Directions

The study of indole-containing compounds is a vibrant field due to their prevalence in natural products and pharmaceuticals. Future research on “3-(Cyclopropylmethyl)-7-fluoro-1H-indole” might focus on exploring its potential biological activities, developing efficient synthetic routes, and investigating its physical and chemical properties .

properties

IUPAC Name

3-(cyclopropylmethyl)-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-3-1-2-10-9(6-8-4-5-8)7-14-12(10)11/h1-3,7-8,14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKHOZQVHYTNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-7-fluoro-1H-indole

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